molecular formula C21H21N3O2 B5954854 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide

Cat. No.: B5954854
M. Wt: 347.4 g/mol
InChI Key: YWYJKCNVAYUKMH-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the benzoxazole ring and the attachment of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in the industrial synthesis process to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide involves its interaction with specific molecular targets. The indole and benzoxazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide stands out due to its unique combination of the indole and benzoxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-12-7-8-18-17(11-12)15(13(2)23-18)9-10-22-21(25)16-5-4-6-19-20(16)26-14(3)24-19/h4-8,11,23H,9-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYJKCNVAYUKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=C4C(=CC=C3)N=C(O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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